molecular formula C14H20N2O2 B14842481 5-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide

5-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide

Cat. No.: B14842481
M. Wt: 248.32 g/mol
InChI Key: SZIIMPUUTDDEKE-UHFFFAOYSA-N
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Description

5-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide is a chemical compound with the molecular formula C14H20N2O2 It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and a picolinamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide typically involves the following steps:

    Formation of the Picolinamide Core: The picolinamide core can be synthesized through the reaction of picolinic acid with appropriate amines under dehydrating conditions.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides in the presence of a base.

    Cyclopropoxy Group Addition: The cyclopropoxy group can be added through nucleophilic substitution reactions involving cyclopropyl halides.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Cyclopropyl halides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the picolinamide core.

    Reduction: Reduced forms of the picolinamide.

    Substitution: Substituted derivatives with different functional groups replacing the cyclopropoxy group.

Scientific Research Applications

5-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butyl-5-cyclopropoxy-N-methylpicolinamide: Similar structure with slight variations in the position of functional groups.

    5-Tert-butyl-4-cyclopropoxy-N-methylpyridin-2-amine: Another related compound with a pyridin-2-amine core.

Uniqueness

5-Tert-butyl-4-cyclopropoxy-N-methylpicolinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

5-tert-butyl-4-cyclopropyloxy-N-methylpyridine-2-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)10-8-16-11(13(17)15-4)7-12(10)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,15,17)

InChI Key

SZIIMPUUTDDEKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1OC2CC2)C(=O)NC

Origin of Product

United States

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